Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-
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Overview
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of phenol, tert-butyl groups, and a phenylsulfonylmethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- typically involves multiple steps, starting with the preparation of the phenol derivative. The introduction of tert-butyl groups at the 2 and 6 positions is achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The phenylsulfonylmethyl group is then introduced through a sulfonylation reaction, where phenylsulfonyl chloride reacts with the phenol derivative in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. High-purity reagents and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Sulfides and related compounds.
Substitution: Halogenated phenols and sulfonyl derivatives.
Scientific Research Applications
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the bulky tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity. The sulfonyl group can participate in various chemical interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- can be compared with other similar compounds such as:
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: This compound lacks the phenylsulfonylmethyl group, resulting in different chemical properties and reactivity.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Similar structure but with a methyl group instead of the phenylsulfonylmethyl group, leading to variations in its applications and reactivity.
The uniqueness of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Properties
CAS No. |
61365-64-8 |
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Molecular Formula |
C27H32O3S |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
4-[benzenesulfonyl(phenyl)methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C27H32O3S/c1-26(2,3)22-17-20(18-23(24(22)28)27(4,5)6)25(19-13-9-7-10-14-19)31(29,30)21-15-11-8-12-16-21/h7-18,25,28H,1-6H3 |
InChI Key |
CKLIJJAVHYKNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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